An In-depth Technical Guide to the Chemical Properties of 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile
An In-depth Technical Guide to the Chemical Properties of 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These "privileged scaffolds" serve as a validated starting point for drug discovery campaigns. The 3-aminopyrazole core is one such scaffold, renowned for its ability to form key hydrogen bond interactions with the hinge region of kinase enzymes.[1][2] The title compound, 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile, is a strategic derivative of this core. The addition of the propanenitrile arm provides a reactive handle for further molecular elaboration, allowing for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide is designed to serve as a practical resource for researchers aiming to leverage this molecule's potential in their synthetic and drug discovery endeavors.
Molecular Structure and Physicochemical Properties
The unique chemical personality of 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile arises from the interplay of its three key functional components: the aromatic pyrazole ring, the primary amino group, and the terminal nitrile.
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3-Aminopyrazole Core: The amino group at the C3 position enhances the electron density of the pyrazole ring, making it a potent nucleophile. This feature is crucial for its role as a hinge-binder in kinase inhibitors.[3] The pyrazole ring itself is a stable aromatic heterocycle.
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Propanenitrile Substituent: The N1-alkylation with a propanenitrile group introduces a flexible three-carbon linker and a reactive nitrile moiety. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, offering a plethora of synthetic possibilities.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₈N₄ | |
| Molecular Weight | 136.16 g/mol | |
| Monoisotopic Mass | 136.07489 Da | [4] |
| XlogP | -0.5 | A low value suggests good aqueous solubility.[4] |
| Appearance | Likely an off-white to yellow solid | Based on analogous aminopyrazole compounds. |
| Melting Point | Not experimentally determined. Expected to be a solid at room temperature. | Similar compounds like 3-Amino-1-methyl-1H-pyrazole hydrochloride have a melting point of 203-208 °C.[5] |
| Boiling Point | Not determined; likely to decompose at high temperatures. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | |
| pKa | The amino group is basic, and the pyrazole ring has both acidic and basic nitrogens. The exact pKa values are not determined. |
Synthesis and Mechanistic Insights
The most logical and widely employed method for the synthesis of N-alkylated pyrazoles is the direct alkylation of the pyrazole ring. In the case of 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile, this involves the reaction of 3-amino-1H-pyrazole with acrylonitrile via a Michael addition reaction.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Michael Addition
This protocol is a representative procedure based on established methods for the N-alkylation of pyrazoles.[6]
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Reaction Setup: To a solution of 3-amino-1H-pyrazole (1.0 eq) in ethanol (10 mL/g of pyrazole), add a catalytic amount of a non-nucleophilic base such as triethylamine (TEA, 0.1 eq).
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Addition of Reagent: To the stirring solution, add acrylonitrile (1.1 eq) dropwise at room temperature. The addition should be controlled to manage any exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Base Catalyst: The base deprotonates the pyrazole ring, increasing its nucleophilicity and facilitating the attack on the electron-deficient double bond of acrylonitrile. A non-nucleophilic base is chosen to avoid competing reactions.
-
Solvent: A polar protic solvent like ethanol is suitable for dissolving the reactants and facilitating the proton transfer steps in the Michael addition mechanism.
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Stoichiometry: A slight excess of acrylonitrile is used to ensure the complete consumption of the more valuable 3-amino-1H-pyrazole.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not widely published, a detailed prediction of its key spectroscopic features can be made based on the analysis of its functional groups and data from analogous compounds.[6][7]
Diagram 2: Structure-Spectra Correlation
Caption: Predicted spectroscopic data correlated to the molecular structure.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 | Doublet | 1H | H5 (Pyrazole) | Downfield due to aromaticity and proximity to two nitrogen atoms. |
| ~5.8 | Doublet | 1H | H4 (Pyrazole) | Upfield relative to H5, coupled to H5. |
| ~4.5 | Broad Singlet | 2H | -NH₂ | Chemical shift is variable and depends on concentration and solvent. |
| ~4.2 | Triplet | 2H | N-CH₂ | Adjacent to the pyrazole nitrogen, deshielded. |
| ~2.8 | Triplet | 2H | CH₂-CN | Adjacent to the electron-withdrawing nitrile group. |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C3 (C-NH₂) | Carbon attached to the amino group, significantly downfield. |
| ~135 | C5 | Aromatic CH carbon of the pyrazole ring. |
| ~118 | C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~95 | C4 | Aromatic CH carbon, upfield due to the influence of two adjacent nitrogens. |
| ~45 | N-CH₂ | Aliphatic carbon attached to the pyrazole nitrogen. |
| ~18 | CH₂-CN | Aliphatic carbon adjacent to the nitrile group. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for its functional groups:
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N-H Stretching: A pair of medium to sharp bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C≡N Stretching: A sharp, medium-intensity band around 2250 cm⁻¹. The intensity of this peak is a good indicator of the nitrile group's presence.
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N-H Bending: A medium to strong band around 1630 cm⁻¹ from the scissoring vibration of the NH₂ group.
Mass Spectrometry (MS)
In an Electrospray Ionization (ESI) mass spectrum, the compound is expected to show a strong signal for the protonated molecular ion:
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[M+H]⁺: m/z = 137.08217[4]
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Molecular Ion [M]⁺: m/z = 136.07489[4] Fragmentation would likely involve the loss of the cyanoethyl group or cleavage of the propanenitrile chain.
Reactivity and Chemical Stability
The reactivity of 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile is dominated by its nucleophilic amino group and the electrophilic character of the nitrile carbon.
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Reactions at the Amino Group: The primary amino group is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and condensation with electrophiles. This is the most common site for derivatization in the synthesis of kinase inhibitors, often involving a nucleophilic aromatic substitution reaction with a di-substituted pyrimidine.[2]
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Reactions of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. It can also be reduced to a primary amine.
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Reactions of the Pyrazole Ring: While the pyrazole ring is generally stable and aromatic, it can undergo electrophilic substitution, although the amino group's directing effects would need to be considered.
Chemical Stability: Aminopyrazole derivatives are generally stable under normal laboratory conditions. However, stability can be influenced by factors such as pH and the presence of oxidizing agents.[8] Tautomerism is a key consideration for aminopyrazoles, although the 3-amino tautomer is generally more stable than the 5-amino tautomer.[8]
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary application of 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile and its analogs is as a starting material for the synthesis of kinase inhibitors. The 3-aminopyrazole moiety acts as an effective "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a feature common to many ATP-competitive inhibitors.[1][9]
Diagram 3: Elaboration into a Kinase Inhibitor
Caption: Synthetic strategy for developing kinase inhibitors from the title compound.
Rationale for Use as a Kinase Inhibitor Scaffold:
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Proven Hinge-Binding Motif: The 3-aminopyrazole core is a well-validated pharmacophore that effectively mimics the adenine portion of ATP, enabling strong and specific interactions with the kinase hinge.[2]
-
Synthetic Tractability: The amino group provides a reliable point for synthetic elaboration, allowing for the introduction of various linker and solvent-front moieties to tune potency and selectivity.
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Vector for Further Modification: The propanenitrile arm can be used to attach solubilizing groups, probes for target engagement studies, or moieties that can access other pockets within the ATP-binding site.
Numerous studies have demonstrated the successful application of this scaffold in developing potent and selective inhibitors for kinases such as CDK16 and MST3.[3][9]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile and its derivatives. The following information is a summary of typical hazards associated with aminonitriles.
Table 4: Hazard and Safety Information
| Category | Recommendation |
| Hazard Class | Acute toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Work in a well-ventilated fume hood. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. |
| First Aid (Inhalation) | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for the material before use.
Conclusion
3-(3-Amino-1H-pyrazol-1-yl)propanenitrile is a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its combination of a validated hinge-binding motif and a versatile synthetic handle makes it an attractive starting point for the development of novel kinase inhibitors. This guide has provided a comprehensive overview of its predicted chemical properties, a robust synthetic protocol, and an analysis of its reactivity and applications. By understanding these core characteristics, researchers can effectively and safely utilize this compound to advance their scientific objectives.
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